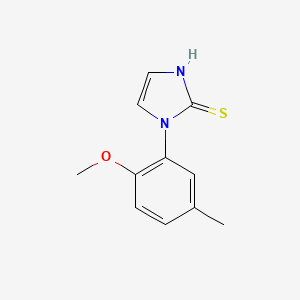

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol

Descripción

Propiedades

IUPAC Name |

3-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-3-4-10(14-2)9(7-8)13-6-5-12-11(13)15/h3-7H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGMEEFTNYVHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Chloromethylation and Nucleophilic Substitution

One of the prevalent routes, as detailed in patents and literature, involves initial chloromethylation of aromatic precursors followed by nucleophilic substitution with thiol groups.

Chloromethylation of the aromatic ring:

Aromatic compounds, such as 2-methoxy-5-methylphenyl derivatives, are chloromethylated using reagents like thionyl chloride (SOCl₂) or chloromethyl methyl ether in the presence of Lewis acids or catalysts, to introduce chloromethyl groups at specific positions.Formation of imidazole core:

The chloromethylated aromatic intermediates undergo cyclization with suitable diamines or amino compounds under reflux, often in ethanol or similar solvents, to form the imidazole ring.Introduction of thiol group:

The chloromethyl intermediate reacts with thiourea derivatives or directly with thiol nucleophiles, leading to substitution at the chloromethyl position, yielding the imidazole-2-thiol derivative.

Cyclization of 2-Amino-Substituted Precursors

Another approach involves synthesizing 2-aminoimidazole derivatives, followed by cyclization to form the imidazole ring.

Starting with 2-amino-4-methylphenyl derivatives, cyclization with formamide or formic acid derivatives under reflux conditions yields the imidazole core.

The thiol group is introduced via substitution with thiourea or by reacting with thiolating agents such as Lawesson’s reagent or phosphorus-based reagents.

High regioselectivity for substitution at the 2-position.

Compatibility with various aromatic substituents, including methoxy and methyl groups.

Multi-step Synthesis via Imidazole Precursors

Recent literature suggests a convergent synthesis involving:

Preparation of substituted imidazole intermediates via condensation of α-aminoketones with formamide derivatives.

Subsequent thiolation at the 2-position using thiourea derivatives or thiolating reagents.

Aromatic substitution at the 2-position with methoxy- and methyl-bearing groups through nucleophilic aromatic substitution (SNAr) or via cross-coupling reactions.

- Korohoda and Bojarska (1991) describe the synthesis of related imidazole derivatives using triethylamine-mediated cyclization in ethanol, achieving yields up to 95%.

Reaction Conditions and Reagents Summary

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Chloromethylation | Thionyl chloride, chloromethyl methyl ether | Dichloromethane, ethanol | 40–60°C | Catalyzed by Lewis acids or phase transfer catalysts |

| Cyclization | Diamines, formamide derivatives | Ethanol, reflux | Reflux | Mild heating to promote ring closure |

| Thiolation | Thiourea, Lawesson’s reagent | Ethanol, acetic acid | Reflux | For introducing the thiol group at the 2-position |

| Aromatic substitution | Methoxy/methyl derivatives | Various | Room temp to mild heating | SNAr or cross-coupling reactions |

Data Tables of Key Synthesis Parameters

Research Findings and Innovations

Use of phase transfer catalysis significantly enhances reaction efficiency, allowing milder conditions and higher yields.

Microwave-assisted synthesis has been explored to reduce reaction times and improve product purity, especially in cyclization steps.

One-pot multi-step procedures are being developed to streamline synthesis, reducing purification steps and increasing overall yield.

Notes on Purification and Characterization

Purification typically involves recrystallization from ethanol or dichloromethane.

Characterization includes IR spectroscopy (noting characteristic thiol and imidazole peaks), NMR, and mass spectrometry to confirm structure.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Halogenated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Research Applications

The compound has several applications in scientific research:

- Pharmaceutical Chemistry : It can serve as a building block for synthesizing new drugs, particularly those targeting enzymes or receptors involved in disease processes.

- Material Science : Its unique properties may be explored for developing novel materials with specific functionalities, such as sensors or catalysts.

- Biochemical Research : The compound may be utilized in studies investigating enzyme mechanisms or cellular signaling pathways due to its potential interactions with biological targets.

Case Studies and Findings

- A study on substituted imidazoles highlighted their role as potent antifungal agents, suggesting that similar compounds could be investigated for their efficacy against resistant strains.

- Research into imidazole-based inhibitors has shown promise in targeting key enzymes involved in cancer metabolism, indicating that 1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol may have similar properties worth exploring.

Mecanismo De Acción

The mechanism of action of 1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular processes, including signal transduction and enzyme activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons of Imidazole-2-thiol Derivatives

*Calculated based on formula C₁₁H₁₂N₂OS.

Key Comparative Insights:

Substituent Electronic Effects: The target compound’s 2-methoxy and 5-methyl groups are electron-donating, contrasting with electron-withdrawing groups like 4-Cl in 5-(4-chlorophenyl)-1H-imidazole-2-thiol. This difference may alter reactivity in nucleophilic substitutions or metal-catalyzed reactions .

Steric and Solubility Considerations :

- The 5-methyl group in the target compound adds steric hindrance, which could reduce binding affinity in enzyme pockets compared to less bulky analogs like 5-(4-chlorophenyl)-1H-imidazole-2-thiol .

- Methoxy groups generally improve aqueous solubility, as seen in 1-(4-methoxyphenyl)-1H-imidazole derivatives, whereas benzyl or bromophenyl substituents (e.g., in and ) increase lipophilicity .

Tautomerism and Reactivity :

- The thiol (-SH) group in the target compound can tautomerize to a thione (=S), similar to 1-(3-fluorophenyl)imidazoline-2-thione, affecting hydrogen-bonding capacity and metal coordination .

- Derivatives like N-(3-acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide () demonstrate the thiol’s versatility in forming disulfide bonds or serving as a pharmacophore in drug design.

Synthetic Accessibility :

- The synthesis of 2-methoxy-substituted imidazoles is challenging due to steric and electronic factors, as evidenced by failed routes for 2-(2-methoxyphenyl)-1H-imidazole (). This contrasts with more straightforward syntheses of 4-phenyl or 4-bromophenyl analogs ().

Halogenated analogs (e.g., 5-(4-bromophenyl)-1H-imidazole-2-thiol in ) may serve as intermediates in cross-coupling reactions, leveraging bromine’s leaving-group ability .

Actividad Biológica

1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol is an organic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on various scientific studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Thiol Group : A sulfur-containing functional group (-SH) that plays a crucial role in its biological activity.

- Methoxy and Methyl Substituents : These groups enhance the compound's solubility and reactivity.

The molecular formula is with a molecular weight of approximately 236.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, modulating protein function and affecting various cellular processes such as signal transduction and enzyme activity.

- DNA Interaction : Similar compounds have demonstrated the ability to intercalate with DNA, leading to potential anticancer effects by disrupting DNA replication and transcription processes .

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains, showing promise as potential therapeutic agents in treating infections.

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives:

- Cell Line Studies : In vitro tests using cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown that these compounds can induce cytotoxicity and inhibit cell proliferation. For instance, certain derivatives demonstrated IC50 values significantly lower than those of established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| Doxorubicin | MCF-7 | 0.5 | |

| Other Imidazoles | HepG2 | <10 |

Case Studies

Case Study 1: Anticancer Efficacy

A study investigated the effects of various imidazole derivatives on MCF-7 cells. The results indicated that compounds with structural similarities to this compound exhibited enhanced cytotoxicity, leading to cell cycle arrest at the G2/M phase, which is indicative of effective anticancer agents .

Case Study 2: Antimicrobial Properties

Another research effort focused on the antibacterial efficacy of imidazole derivatives against multi-drug resistant strains. The findings suggested that these compounds could serve as templates for developing new antibiotics due to their ability to disrupt bacterial cell wall synthesis.

Q & A

Basic: What synthetic strategies are commonly used for 1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via cyclization reactions involving substituted phenyl precursors. Key steps include:

- Thiol incorporation : Reacting imidazole precursors with sulfurizing agents (e.g., Lawesson’s reagent) under inert atmospheres.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency due to their high dielectric constants .

- Catalyst selection : Copper(I) iodide or palladium catalysts improve coupling reactions for aryl group attachment .

- Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation .

Validation includes monitoring via TLC and optimizing stoichiometry using fractional factorial experimental designs .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy and methyl groups at positions 2 and 5 of the phenyl ring) .

- IR spectroscopy : Confirms the presence of thiol (-SH) groups via S-H stretching (~2550 cm) and imidazole ring vibrations (~1600 cm) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- Elemental analysis : Matches experimental C/H/N/S percentages with theoretical values to confirm purity (e.g., <0.3% deviation) .

Basic: How can researchers evaluate the antifungal activity of this compound in preliminary assays?

Methodological Answer:

- Agar diffusion assays : Test inhibition zones against Candida albicans or Aspergillus niger using standardized protocols .

- MIC determination : Use broth microdilution methods (CLSI guidelines) to quantify minimum inhibitory concentrations .

- Positive controls : Compare efficacy to known antifungals like fluconazole to contextualize results .

- Structural analogs : Synthesize derivatives with varying substituents (e.g., halogenated phenyl groups) to correlate structure-activity relationships .

Advanced: How can computational chemistry enhance the design and reactivity prediction of derivatives?

Methodological Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization .

- Molecular docking : Simulate binding affinities to fungal cytochrome P450 targets (e.g., CYP51) to prioritize derivatives for synthesis .

- Reaction path optimization : Use quantum chemical software (e.g., Gaussian) to model transition states and reduce trial-and-error synthesis .

- Machine learning : Train models on existing imidazole datasets to predict solubility or toxicity profiles .

Advanced: How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in tautomeric forms .

- Isotopic labeling : Use S-labeled thiol groups to distinguish S-H vibrations from overlapping IR signals .

- Dynamic NMR : Analyze temperature-dependent H NMR shifts to detect conformational flexibility in the imidazole ring .

- Crystallographic refinement : Resolve ambiguous NOEs in NMR via single-crystal XRD structures .

Advanced: What methodologies assess the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Photodegradation studies : Expose the compound to UV light (λ = 254–365 nm) and analyze breakdown products via LC-MS .

- Soil microcosm assays : Monitor biodegradation in soil samples using C-labeled analogs to track mineralization rates .

- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC for aquatic organisms) using substituent-specific parameters .

- Hydrolysis kinetics : Measure pH-dependent stability (e.g., t in aqueous buffers) to evaluate environmental half-life .

Advanced: How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Apply response surface methodology to optimize solvent ratios, temperature, and catalyst loading .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- Green chemistry metrics : Calculate E-factors to prioritize solvent systems (e.g., ethanol/water) with lower waste generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.